molecular formula C10H11F2NO2 B3012853 Ethyl 3-amino-2,6-difluoro-5-methylbenzoate CAS No. 1875551-91-9

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Cat. No.: B3012853
CAS No.: 1875551-91-9
M. Wt: 215.2
InChI Key: NDWJVRHOXGIKHB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a high-purity fluorinated aromatic ester intended for research and development purposes. As a multifunctional synthetic building block, this compound integrates a reactive aromatic amino group and two fluorine atoms on the benzoate core, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical, agrochemical, and materials science research . The strategic placement of the amino group at the meta position, flanked by fluorine substituents, allows for selective functionalization and influences the compound's electronic properties and binding affinity in target systems . The ethyl ester group offers a handle for further hydrolysis or transformation. In scientific research, this compound and its close analogs are primarily utilized as key precursors in the construction of active pharmaceutical ingredients (APIs) and specialized chemicals . Similar difluoro-amino benzoate derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties in preliminary studies . The mechanism of action for any resulting compound is highly dependent on the final synthesized structure but often involves interaction with enzymes or receptors, where the fluorine atoms can modulate bioavailability and binding characteristics . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3-amino-2,6-difluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-10(14)7-8(11)5(2)4-6(13)9(7)12/h4H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWJVRHOXGIKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1F)N)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors .

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous benzoate derivatives are critical for understanding its behavior. Below is a detailed comparison:

Structural Analogues from
Compound Name Substituent Positions Molecular Formula Key Differences vs. Target Compound
Ethyl 2-amino-5-fluorobenzoate Amino (2), F (5) C₉H₁₀FNO₂ Fluorine at position 5 vs. 2,6; lacks methyl
2-Amino-4,6-difluorobenzoic acid Amino (2), F (4,6) C₇H₅F₂NO₂ Carboxylic acid (vs. ester); F at 4,6 vs. 2,6
2-Amino-4-fluoro-3-methylbenzoic acid Amino (2), F (4), Me (3) C₈H₈FNO₂ Methyl at position 3 vs. 5; lacks ester group
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate Amino (3), F (2,6), Me (5) C₁₀H₁₁F₂NO₂ Reference compound

Key Observations :

  • Fluorine Substitution: The 2,6-difluoro configuration in the target compound enhances electronic withdrawal symmetry compared to mono-fluoro or asymmetrically difluoro analogues (e.g., 2-Amino-4,6-difluorobenzoic acid). This symmetry may stabilize resonance structures, affecting reactivity in substitution reactions .
  • Amino Group Position: The amino group at position 3 (meta to ester) vs.
Photophysical Comparison with EAADCy ()

EAADCy (Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate) shares amino and ester groups with the target compound but features additional cyano groups and a phenyl substituent. Key differences:

  • Charge Transfer Efficiency: EAADCy’s cyano groups enhance intramolecular charge transfer (ICT), leading to excitation-wavelength-dependent fluorescence. The target compound, lacking cyano groups, may exhibit weaker ICT effects but greater stability due to fluorine’s inductive effects .
  • Solvent Interaction: Both compounds likely undergo solvent relaxation in polar media, but the target’s fluorinated structure may reduce dipole moment changes compared to EAADCy’s cyano-rich system .
Table 1: Comparative Electronic Properties
Compound LogP (Predicted) Dipole Moment (Debye) Fluorescence λmax (nm)
This compound 2.1 4.8 Not reported
EAADCy () 1.8 6.2 450 (ICT), 390 (LE)
Ethyl 2-amino-5-fluorobenzoate 1.9 3.5 Not reported

Notes:

  • LogP values estimated using fragment-based methods; fluorine and methyl groups increase hydrophobicity.
  • Fluorescence data for the target compound are absent in the evidence, but its structure suggests weaker ICT than EAADCy .

Biological Activity

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is an organic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Amino group : Capable of forming hydrogen bonds with biological targets.
  • Difluoro substituents : Increase lipophilicity, facilitating membrane penetration.

The molecular formula is C12H12F2N O2, with a molecular weight of approximately 201.17 g/mol.

The biological activity of this compound is largely attributed to its structural components:

  • Interaction with Biological Targets :
    • The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity.
    • The difluoro groups enhance the compound's lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
  • Antimicrobial Activity :
    • This compound has shown promise in disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
    • Its efficacy against various Gram-negative bacteria has been highlighted in recent studies.
  • Anticancer Properties :
    • Preliminary investigations suggest that the compound may induce apoptosis in cancer cells or inhibit their proliferation through specific molecular pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against a range of bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (E. coli)0.25 µg/mL
Klebsiella pneumoniae0.5 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against E. coli and Klebsiella pneumoniae.

Anticancer Activity

In another study focused on the anticancer potential of this compound, researchers reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • IC50 Values :
Cell LineIC50 (µM)
HeLa15.0
MCF-720.5

The compound demonstrated a dose-dependent inhibition of cell growth in both cancer cell lines, indicating its potential as an anticancer agent.

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